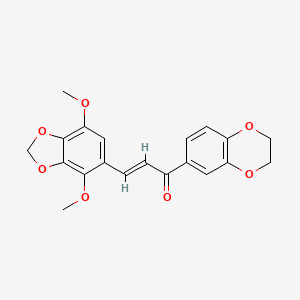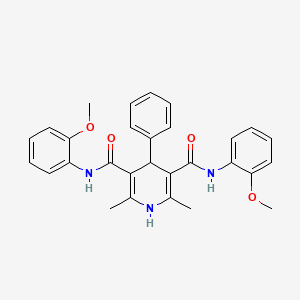![molecular formula C19H24N4O3 B11476925 5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11476925.png)
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:
Oxidation: The nitro group on the indole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The formation of the diazatricyclo moiety involves cyclization reactions, which can be facilitated by acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as halogens, acids, or alkylating agents
Cyclization: Acidic or basic catalysts, heat
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the indole ring.
科学研究应用
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[331
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure and biological activity.
作用机制
The mechanism of action of 5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, and the presence of the nitro group and diazatricyclo moiety may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-nitroindole: A simpler indole derivative with a nitro group.
2,3-diazabicyclo[2.2.1]heptane: A compound with a similar diazatricyclo structure.
Uniqueness
What sets 5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol apart is its combination of the indole, nitro, and diazatricyclo moieties, which may confer unique chemical and biological properties
属性
分子式 |
C19H24N4O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
5,7-dimethyl-2-(2-methyl-5-nitro-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C19H24N4O3/c1-11-15(13-6-12(23(25)26)4-5-14(13)20-11)16-21-7-18(2)8-22(16)10-19(3,9-21)17(18)24/h4-6,16-17,20,24H,7-10H2,1-3H3 |
InChI 键 |
LYZFKYMJITVUSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3N4CC5(CN3CC(C4)(C5O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-methoxyphenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476846.png)
![N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11476852.png)

![5-amino-3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476869.png)
![Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11476870.png)
![ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476872.png)
![1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one](/img/structure/B11476894.png)
![N~1~-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B11476899.png)
![3-(4-chlorophenyl)-N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11476902.png)
![N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11476909.png)
![2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]-2-oxoacetamide](/img/structure/B11476919.png)

![4-[(6-Ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B11476936.png)
